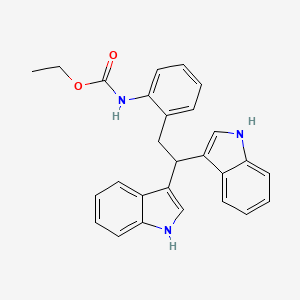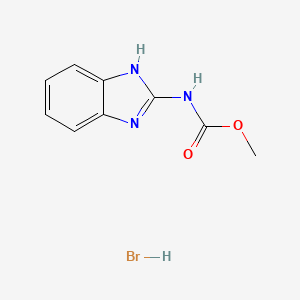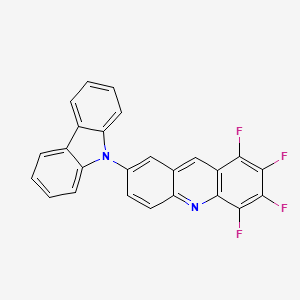![molecular formula C12H11N3O2 B12921765 (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one CAS No. 65954-89-4](/img/structure/B12921765.png)
(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one is a complex organic compound that features an indole moiety linked to an oxazolone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an indole derivative with an amino acid under specific conditions to form the oxazolone ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The oxazolone ring may also play a role in binding to biological targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Vanillin acetate
- Methylammonium lead halide
Uniqueness
Compared to similar compounds, (5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one stands out due to its unique combination of an indole and an oxazolone ring. This structural feature provides distinct chemical reactivity and potential biological activities that are not observed in the other compounds listed.
Properties
CAS No. |
65954-89-4 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(5S)-2-amino-5-(1H-indol-3-ylmethyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H11N3O2/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16)/t10-/m0/s1 |
InChI Key |
FGTZCVGIFPOOSE-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N=C(O3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)

![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)



![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
